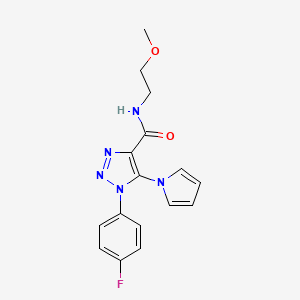![molecular formula C9H16BrNO3 B2780538 Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate CAS No. 2243824-59-9](/img/structure/B2780538.png)
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate is a chemical compound with the CAS Number: 106622-19-9 . It has a molecular weight of 252.15 . The IUPAC name for this compound is tert-butyl ®- (4-bromobutan-2-yl)carbamate .
Synthesis Analysis
The synthesis of carbamates like Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18BrNO2/c1-7 (5-6-10)11-8 (12)13-9 (2,3)4/h7H,5-6H2,1-4H3, (H,11,12)/t7-/m1/s1 . The InChI key is BLROSIRAEKEFNI-SSDOTTSWSA-N .Chemical Reactions Analysis
The tert-butyl carbamate group in this compound can be deprotected using trifluoroacetic acid (TFA). The mechanism involves protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, and decarboxylation of the carbamic acid to yield the free amine .Wissenschaftliche Forschungsanwendungen
- Tert-butyl carbamate serves as a valuable reagent in the synthesis of N-Boc-protected anilines. The palladium-catalyzed reaction allows for the introduction of the Boc (tert-butoxycarbonyl) protecting group onto the nitrogen atom of aniline derivatives. This protective group is commonly used in organic synthesis to prevent unwanted side reactions during subsequent transformations .
- Researchers have employed tert-butyl carbamate in the preparation of tetrasubstituted pyrroles. These heterocyclic compounds play essential roles in medicinal chemistry, materials science, and natural product synthesis. By functionalizing the pyrrole ring with ester or ketone groups at the C-3 position, scientists can access diverse pyrrole derivatives with tailored properties .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Tetrasubstituted Pyrrole Synthesis
Safety and Hazards
The safety data sheet for tert-butyl carbamate, a related compound, suggests that if symptoms persist after exposure, medical attention should be sought . It’s recommended to rinse immediately with plenty of water in case of eye contact, and to wash off immediately with plenty of water in case of skin contact .
Wirkmechanismus
Target of Action
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate, also known as tert-butyl carbamate, is a versatile compound used in the synthesis of a variety of organic molecules. The primary targets of this compound are typically organic molecules that can react with the carbamate group .
Mode of Action
The carbamate group in the compound can react with a variety of organic molecules, forming new bonds and changing the structure of the target molecule. This interaction can lead to significant changes in the properties and functions of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary greatly depending on the specific target molecule and the reaction conditions. It is often used in the synthesis of n-boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position .
Pharmacokinetics
Its polar structure suggests that it may be soluble in polar solvents and could potentially be absorbed and distributed in the body through these solvents .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target molecule and the reaction conditions. In general, the compound can significantly alter the structure and function of the target molecule, potentially leading to changes in biological activity .
Action Environment
Environmental factors such as temperature, pH, and solvent can significantly influence the compound’s action, efficacy, and stability. For example, the compound is stable under normal conditions but can react with various organic molecules under specific reaction conditions .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIUKCWXXPPLD-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

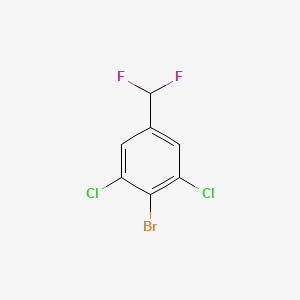


![N-[2-[[2-(Aminomethyl)cyclohexyl]amino]-2-oxoethyl]-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2780460.png)
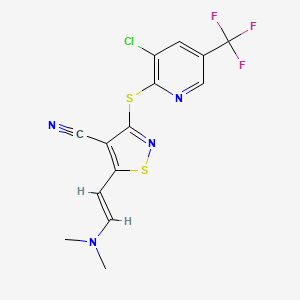
![2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2780462.png)
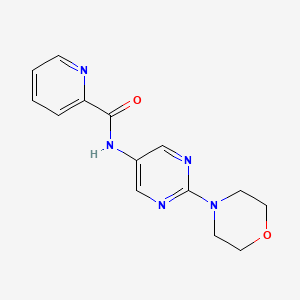
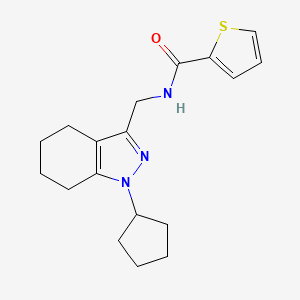
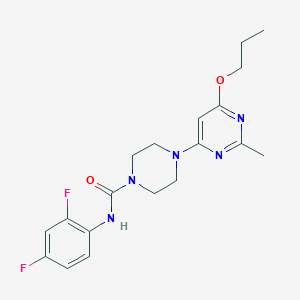

![1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2780470.png)
![3-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780472.png)
![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride](/img/structure/B2780476.png)
